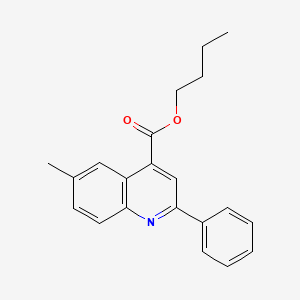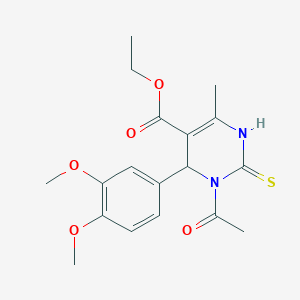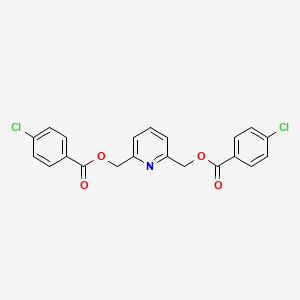![molecular formula C22H20Br2O4 B11621153 6-(4-Bromophenyl)-3-[2-(4-bromophenyl)-2-oxoethyl]-3,5,5-trimethyloxane-2,4-dione](/img/structure/B11621153.png)
6-(4-Bromophenyl)-3-[2-(4-bromophenyl)-2-oxoethyl]-3,5,5-trimethyloxane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-Bromphenyl)-3-[2-(4-bromphenyl)-2-oxoethyl]-3,5,5-trimethyloxan-2,4-dion ist eine komplexe organische Verbindung, die sich durch ihre einzigartige Struktur auszeichnet, die Bromphenylgruppen und einen Oxan-dion-Kern umfasst
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 6-(4-Bromphenyl)-3-[2-(4-bromphenyl)-2-oxoethyl]-3,5,5-trimethyloxan-2,4-dion beinhaltet typischerweise mehrstufige organische Reaktionen. Eine übliche Methode umfasst die Bromierung von Phenylgruppen, gefolgt von der Bildung des Oxan-dion-Kerns durch Cyclisierungsreaktionen. Spezielle Reagenzien und Katalysatoren, wie Brom und starke Säuren oder Basen, werden oft verwendet, um diese Reaktionen zu erleichtern .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann eine großtechnische Synthese unter optimierten Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Techniken wie kontinuierliche Durchflussreaktoren und automatisierte Synthese können eingesetzt werden, um den Produktionsprozess zu optimieren .
Analyse Chemischer Reaktionen
Reaktionstypen
6-(4-Bromphenyl)-3-[2-(4-bromphenyl)-2-oxoethyl]-3,5,5-trimethyloxan-2,4-dion unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um je nach verwendetem Oxidationsmittel unterschiedliche Produkte zu bilden.
Reduktion: Reduktionsreaktionen können die Bromphenylgruppen oder den Oxan-dion-Kern modifizieren.
Substitution: Halogensubstitutionsreaktionen sind üblich, wobei die Bromatome durch andere funktionelle Gruppen ersetzt werden können.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile für Substitutionsreaktionen. Reaktionsbedingungen variieren, beinhalten aber oft kontrollierte Temperaturen und inerte Atmosphären, um unerwünschte Nebenreaktionen zu verhindern .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So können durch Oxidation beispielsweise Carbonsäuren oder Ketone gebildet werden, während Substitutionsreaktionen eine Vielzahl funktionalisierter Derivate erzeugen können .
Wissenschaftliche Forschungsanwendungen
6-(4-Bromphenyl)-3-[2-(4-bromphenyl)-2-oxoethyl]-3,5,5-trimethyloxan-2,4-dion hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein in der organischen Synthese und als Reagenz in verschiedenen chemischen Reaktionen verwendet.
Biologie: Untersucht auf seine potenzielle biologische Aktivität und Wechselwirkungen mit Biomolekülen.
Medizin: Erfforscht auf seine potenziellen therapeutischen Eigenschaften und als Vorläufer für die Medikamentenentwicklung.
Industrie: Wird bei der Produktion von Spezialchemikalien und -materialien eingesetzt.
Wirkmechanismus
Der Mechanismus, durch den 6-(4-Bromphenyl)-3-[2-(4-bromphenyl)-2-oxoethyl]-3,5,5-trimethyloxan-2,4-dion seine Wirkungen entfaltet, beinhaltet Wechselwirkungen mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Bromphenylgruppen und der Oxan-dion-Kern spielen eine entscheidende Rolle bei der Bindung an diese Zielstrukturen und der Modulation ihrer Aktivität. Involved pathways may include signal transduction and metabolic processes .
Wirkmechanismus
The mechanism by which 6-(4-Bromophenyl)-3-[2-(4-bromophenyl)-2-oxoethyl]-3,5,5-trimethyloxane-2,4-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromophenyl groups and oxane-dione core play crucial roles in binding to these targets and modulating their activity. Pathways involved may include signal transduction and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 6-(4-Bromphenyl)-2-methoxy-4-(4-methylphenyl)nicotinonitril
- 6-(4-Bromphenyl)-2-ethoxy-4-(4-methylphenyl)nicotinonitril
- 4-Bromphenyl-4-brombenzoat
Einzigartigkeit
Das Vorhandensein mehrerer Bromphenylgruppen und der Oxan-dion-Kern unterscheidet es von anderen ähnlichen Verbindungen, was es für spezielle Forschungs- und Industrieanwendungen wertvoll macht .
Eigenschaften
Molekularformel |
C22H20Br2O4 |
|---|---|
Molekulargewicht |
508.2 g/mol |
IUPAC-Name |
6-(4-bromophenyl)-3-[2-(4-bromophenyl)-2-oxoethyl]-3,5,5-trimethyloxane-2,4-dione |
InChI |
InChI=1S/C22H20Br2O4/c1-21(2)18(14-6-10-16(24)11-7-14)28-20(27)22(3,19(21)26)12-17(25)13-4-8-15(23)9-5-13/h4-11,18H,12H2,1-3H3 |
InChI-Schlüssel |
AULJYVXSOGNCSW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(OC(=O)C(C1=O)(C)CC(=O)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2,3-Dimethylphenyl)-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B11621070.png)
![2-Phenyl-4-(tricyclo[4.3.1.1~3,8~]undec-1-yl)-1,3-thiazole](/img/structure/B11621075.png)
![N-[(5Z)-5-[(3-methylthiophen-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide](/img/structure/B11621078.png)


![1-[(4-Methylphenyl)sulfonyl]-4-(4-nitro-3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}phenyl)piperazine](/img/structure/B11621100.png)
![7-tert-butyl-2-hydrazinyl-3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11621102.png)
![2-{[4-(4-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B11621104.png)
![6-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N,N'-bis(3-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11621105.png)
![methyl 4-({[(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinan-6-yl]carbonyl}amino)benzoate](/img/structure/B11621112.png)

![N-[(1Z)-1-{2-[4-(diethylamino)phenyl]-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}ethylidene]-4-methylbenzenesulfonamide](/img/structure/B11621124.png)
![ethyl (2Z)-2-(4-methylbenzylidene)-3-oxo-5,7-diphenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11621143.png)
![(5E)-2-hydroxy-5-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylidene}-3,5-dihydro-4H-imidazol-4-one](/img/structure/B11621147.png)
